![molecular formula C21H22N2O4 B2837842 2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol CAS No. 374705-34-7](/img/structure/B2837842.png)
2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a dihydrobenzo[b][1,4]dioxin ring, a pyrazole ring, and a phenol group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions . For example, 2,3-dihydrobenzo[b][1,4]dioxin derivatives can be synthesized from 2,3-dihydroxybenzoic acid .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydrobenzo[b][1,4]dioxin and pyrazole rings suggests that the compound is likely to be planar or nearly planar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the phenol group could undergo reactions such as E1 or E2 eliminations, and the pyrazole ring could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For example, the presence of the phenol group could make the compound somewhat polar, affecting its solubility in different solvents .科学的研究の応用
Phenolic Compounds and Antioxidant Activity
Antioxidant and Structural Analysis : Studies on phenolic compounds, such as those found in Protea hybrid 'Susara', have shown significant antioxidant activity. The isolation and characterization of various phenolic compounds, including those with complex structures similar to the compound , have been detailed. These compounds exhibit radical scavenging activity and structural features conducive to antioxidant applications. Such research suggests potential uses in food preservation, pharmaceuticals, cosmetics, and therapeutics due to their antioxidant properties (León et al., 2014).
Synthesis and Biological Study of Derivatives
β-Adrenergic Blocking Agents : The synthesis and study of isopropanol derivatives have shown activity as β-adrenergic blocking agents. This indicates potential applications in designing drugs targeting cardiovascular conditions (Cheng Shu-hua, 2004).
Radical-Radical Coupling Products
Coupling Reactions in Organic Synthesis : The synthesis and structural elucidation of radical-radical coupling products from reactions involving phenolic compounds and other reactants show the versatility of these chemical frameworks in synthetic organic chemistry. Such studies provide pathways for creating novel compounds with potential applications in material science and drug development (Manthey et al., 1990).
Antioxidant Properties of Seaweed Derivatives
Seaweed-Derived Antioxidants : Research on red seaweed Hypnea musciformis has led to the isolation of substituted aryl meroterpenoids with significant antioxidant activity. These compounds, showing potential as lead antioxidative molecules, underscore the value of marine resources in discovering novel antioxidants for use in the pharmaceutical and food industries (Chakraborty et al., 2016).
Synthesis of Bioactive Compounds
Bioactive Sulfonamides Synthesis : A study on the synthesis of new benzenesulfonamides derived from pyrazol and indeno[1,2-c]pyrazol frameworks highlights the potential for these compounds in cytotoxicity and carbonic anhydrase inhibition, indicating applications in cancer therapy and enzyme inhibition research (Gul et al., 2016).
作用機序
将来の方向性
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its reactivity, studying its interactions with biological targets, and assessing its safety and potential uses .
特性
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-13-9-15(16(24)11-18(13)25-3)21-20(12(2)22-23-21)14-5-6-17-19(10-14)27-8-7-26-17/h5-6,9-11,24H,4,7-8H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWVESCBQDRAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
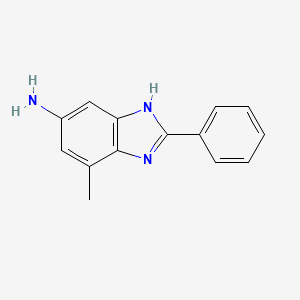
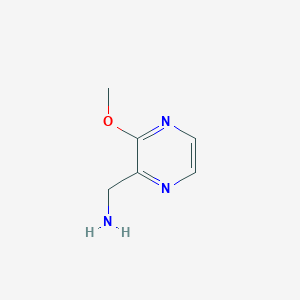
![2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2837761.png)
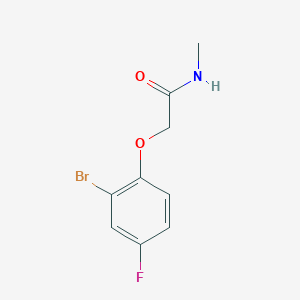

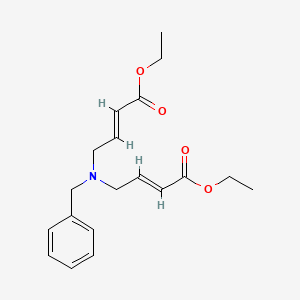
![2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2837767.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2837769.png)
![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B2837770.png)

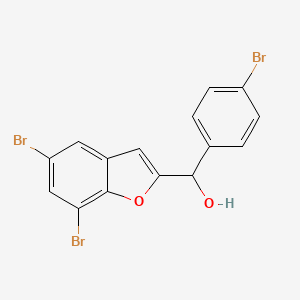
![N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2837773.png)
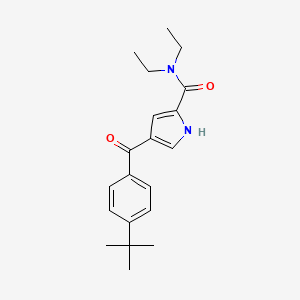
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2837782.png)
